(4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone
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Overview
Description
(4-(Isobutylsulfonyl)piperidin-1-yl)(4’-methyl-[1,1’-biphenyl]-4-yl)methanone is a complex organic compound that features a piperidine ring substituted with an isobutylsulfonyl group and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isobutylsulfonyl)piperidin-1-yl)(4’-methyl-[1,1’-biphenyl]-4-yl)methanone typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the isobutylsulfonyl group. The biphenyl moiety is then attached through a series of coupling reactions. Specific reagents and conditions may vary, but common steps include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Isobutylsulfonyl Group: This step often involves sulfonylation reactions using reagents like isobutylsulfonyl chloride.
Coupling with Biphenyl Moiety: This can be done using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Isobutylsulfonyl)piperidin-1-yl)(4’-methyl-[1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine ring or the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(4-(Isobutylsulfonyl)piperidin-1-yl)(4’-methyl-[1,1’-biphenyl]-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(Isobutylsulfonyl)piperidin-1-yl)(4’-methyl-[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- (4-(Isobutylsulfonyl)-1-piperidinyl)(4-(4-morpholinylsulfonyl)phenyl)methanone
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
(4-(Isobutylsulfonyl)piperidin-1-yl)(4’-methyl-[1,1’-biphenyl]-4-yl)methanone is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-17(2)16-28(26,27)22-12-14-24(15-13-22)23(25)21-10-8-20(9-11-21)19-6-4-18(3)5-7-19/h4-11,17,22H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYCONVJVHLUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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